(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-25(2)19-22-17(23-20(24-19)26-9-3-4-10-26)12-21-18(27)8-6-14-5-7-15-16(11-14)29-13-28-15/h5-8,11H,3-4,9-10,12-13H2,1-2H3,(H,21,27)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPCWGFGVLIRIV-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For example, compounds structurally related to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acrylamide have shown efficacy against small cell lung cancer. In vivo studies demonstrated that these compounds could inhibit tumor growth effectively while exhibiting lower toxicity compared to traditional chemotherapeutics like etoposide .
Modulation of ATP-Binding Cassette Transporters
Research has highlighted the role of compounds with similar structural features in modulating ATP-binding cassette transporters. These transporters are crucial for drug absorption and resistance mechanisms in cancer treatment. The compound under consideration has been explored as a potential modulator for these transporters, which could enhance the efficacy of concurrent therapeutic agents in treating diseases such as cystic fibrosis .
Inhibition of Enzymatic Activity
Compounds with the benzo[d][1,3]dioxole structure have been implicated in the inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism and signaling pathways associated with pain and inflammation. The inhibition of MAGL can lead to increased levels of endocannabinoids, which may provide therapeutic benefits in pain management and neuroprotection .
Antioxidant Properties
The presence of the benzo[d][1,3]dioxole moiety is associated with antioxidant activities. Compounds featuring this structure can scavenge free radicals and reduce oxidative stress, making them potential candidates for treating conditions related to oxidative damage .
Data Tables
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry examined a series of compounds related to this compound. The results indicated a significant reduction in tumor volume in animal models treated with these compounds compared to control groups. The study concluded that further development could lead to novel anticancer therapies .
Case Study 2: Drug Resistance Mechanism
Research investigating the impact of ATP-binding cassette transporter modulators showed that compounds similar to this compound could reverse drug resistance in certain cancer cell lines. This finding suggests potential applications in enhancing the effectiveness of existing chemotherapy regimens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The compound shares structural motifs with several classes of bioactive molecules:
- Triazine-Based Analogues: Compounds like N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide () exhibit comparable triazine cores with dimethylamino and pyrrolidinyl groups. These substitutions are critical for modulating electronic properties and target affinity .
- Acrylamide Derivatives: (Z)-3-[4-(dimethylamino)phenyl]-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide () shares the α,β-unsaturated acrylamide backbone, which is associated with kinase inhibition and covalent target engagement .
Computational Similarity Analysis
Using Tanimoto coefficients and fingerprint-based methods (), the target compound may exhibit moderate similarity (~60–70%) to triazine-containing HDAC inhibitors or kinase-targeting acrylamides. Such methods rely on shared pharmacophoric features, such as hydrogen-bond acceptors (triazine N-atoms) and hydrophobic regions (benzo[1,3]dioxole) . Virtual screening protocols () suggest that structural similarity correlates with overlapping biological targets, though dissimilarity in substituents (e.g., pyrrolidinyl vs. hydroxamic acid) can drastically alter selectivity .
Bioactivity and Cross-Reactivity
- Nitro-Substituted Analogues: Compounds with nitro groups on aryl rings (e.g., nitroimidazole derivatives in ) show enhanced antimycobacterial activity compared to non-nitro analogues. This highlights the importance of electron-withdrawing groups in bioactivity, a feature absent in the target compound but relevant for future derivatization .
- Cross-Reactivity in Immunoassays: The compound’s triazine and acrylamide motifs may cross-react with antibodies designed for structurally related molecules, as seen in studies where minor structural changes (e.g., dimethylamino vs. pyrrolidinyl) altered binding affinities by >50% .
Q & A
Q. How can the structural identity of this compound be confirmed using spectroscopic methods?
- Methodological Answer : Structural confirmation requires a combination of 1H NMR and ESI-MS . For example, the (E)-configuration of the acrylamide moiety can be verified via coupling constants (e.g., J = 15.2 Hz for trans-vinylic protons) in 1H NMR, as demonstrated for analogous acrylamides . ESI-MS provides molecular ion peaks ([M+H]+) to confirm molecular weight. Additional characterization via FT-IR can validate carbonyl (C=O) and triazine ring vibrations.
Q. What synthetic routes are reported for triazine-containing acrylamide derivatives?
- Methodological Answer : A common approach involves stepwise functionalization of the triazine core :
Nucleophilic substitution on 2-chloro-4,6-disubstituted-1,3,5-triazines with amines (e.g., pyrrolidine) under basic conditions (e.g., K₂CO₃) to install substituents .
Acrylamide coupling via condensation of a carboxylic acid (or activated ester) with an amine-functionalized triazine intermediate. For example, (E)-acrylic acid derivatives can be coupled using EDCI/HOBt or DCC as coupling agents .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Methodological Answer : Stability studies should include:
- HPLC or LC-MS monitoring of degradation products under varying pH, temperature, and light exposure.
- Thermogravimetric analysis (TGA) to evaluate thermal decomposition.
- Kinetic studies in solvents relevant to biological assays (e.g., DMSO, aqueous buffers) to determine half-life .
Advanced Research Questions
Q. How can computational methods predict the biological targets or binding modes of this compound?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina, Glide) and molecular dynamics simulations to model interactions with potential targets (e.g., kinases, GPCRs). Key steps:
Prepare the compound’s 3D structure using density functional theory (DFT) -optimized geometries.
Screen against target libraries (e.g., Protein Data Bank) to identify binding pockets.
Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity .
Q. What strategies optimize the yield of multi-step syntheses involving triazine and acrylamide moieties?
- Methodological Answer : Apply heuristic algorithms (e.g., Bayesian optimization) to screen reaction parameters:
- Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading, temperature).
- Machine learning models trained on historical reaction data to predict optimal conditions.
- Flow chemistry for precise control of reaction kinetics and byproduct minimization .
Q. How do substituents on the triazine ring influence electrochemical properties?
- Methodological Answer : Perform cyclic voltammetry (CV) and differential pulse voltammetry (DPV) to study redox behavior. For example:
Q. What crystallographic techniques resolve the supramolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is critical:
Grow crystals via slow evaporation in solvents like chloroform/hexane.
Analyze packing motifs (e.g., π-π stacking between benzodioxole and triazine rings, hydrogen bonding via acrylamide NH).
Use Hirshfeld surface analysis to quantify intermolecular interactions .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported synthetic yields for similar triazine-acrylamides?
- Methodological Answer : Re-evaluate reaction conditions with strict control of:
Q. What analytical techniques differentiate regioisomers or stereoisomers in acrylamide-triazine derivatives?
- Methodological Answer : Use 2D NMR (COSY, NOESY) to assign stereochemistry and regiochemistry. For example:
- NOE correlations can distinguish (E) vs. (Z) acrylamide configurations.
- High-resolution mass spectrometry (HRMS) confirms molecular formulas of isomeric byproducts .
Methodological Tools Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
